molecular formula C24H23NO5 B12537990 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate CAS No. 669011-98-7

4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate

Cat. No.: B12537990
CAS No.: 669011-98-7
M. Wt: 405.4 g/mol
InChI Key: GEONYYZRXRIDRF-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is an organic compound with a complex molecular structure It is characterized by the presence of ethoxy groups attached to phenyl rings and a benzamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate typically involves the condensation of 4-ethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

669011-98-7

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-[(4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H23NO5/c1-3-28-20-11-7-17(8-12-20)23(26)25-19-9-5-18(6-10-19)24(27)30-22-15-13-21(14-16-22)29-4-2/h5-16H,3-4H2,1-2H3,(H,25,26)

InChI Key

GEONYYZRXRIDRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC

Origin of Product

United States

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